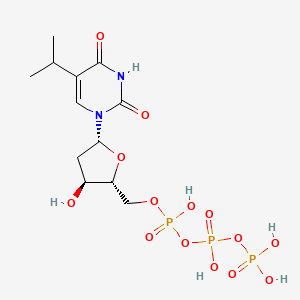

5-Isopropyl-2'-deoxyuridine triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Isopropyl-2'-deoxyuridine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H21N2O14P3 and its molecular weight is 510.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Biology Applications

a. DNA Synthesis and Modification

5-Isopropyl-2'-deoxyuridine triphosphate can be utilized as a substrate in DNA polymerization reactions. Its incorporation into DNA can facilitate the study of DNA replication mechanisms and the effects of nucleotide modifications on enzyme activity.

- Incorporation Efficiency : Studies have shown that modified nucleotides can influence the fidelity of DNA synthesis. For instance, the incorporation efficiency of 5-IP-dUTP has been compared with standard nucleotides in various polymerase reactions, revealing insights into how structural changes affect enzymatic activity.

| Nucleotide | Incorporation Efficiency (%) | Polymerase Used |

|---|---|---|

| dTTP | 95 | Taq Polymerase |

| 5-IP-dUTP | 85 | Taq Polymerase |

| dUTP | 90 | Taq Polymerase |

b. Photoaffinity Labeling

Similar to other deoxyuridine analogs, 5-IP-dUTP can be employed in photoaffinity labeling experiments. This technique allows for the crosslinking of proteins to nucleic acids upon exposure to UV light, enabling researchers to study protein-DNA interactions.

Case Study : A study demonstrated that using a photoactivatable deoxyuridine analog led to successful crosslinking with DNA-binding proteins, highlighting its utility in investigating protein function and interaction dynamics within cellular contexts .

Antiviral Research

This compound may have applications in antiviral drug development, particularly against viruses that rely on host cell replication machinery.

a. Mechanism of Action

As a nucleotide analog, 5-IP-dUTP could potentially inhibit viral replication by competing with natural nucleotides during viral DNA synthesis. This mechanism has been observed with other deoxynucleotides, where incorporation leads to premature termination of viral DNA strands.

b. Synergistic Effects with Other Antivirals

Research indicates that combining nucleotide analogs like 5-IP-dUTP with existing antiviral agents may enhance therapeutic efficacy against certain viral pathogens .

Cancer Research

The antitumor properties of nucleotide analogs are well-documented, and this compound is no exception.

a. Mechanisms of Antitumor Activity

Nucleotide analogs can interfere with DNA synthesis in rapidly dividing cancer cells. By incorporating into DNA strands, they disrupt normal replication processes, leading to cell death or senescence.

| Compound | Cancer Type | Mechanism | Efficacy (%) |

|---|---|---|---|

| 5-Fluorouracil | Colorectal Cancer | Thymidylate synthase inhibitor | 30-50 |

| 5-IP-dUTP | Various | DNA synthesis inhibition | TBD |

b. Clinical Trials and Findings

Clinical studies have explored the efficacy of nucleotide analogs in patients with advanced cancers. For instance, compounds similar to 5-IP-dUTP have shown promising results in trials targeting colorectal and breast cancers .

Propiedades

Número CAS |

64374-79-4 |

|---|---|

Fórmula molecular |

C12H21N2O14P3 |

Peso molecular |

510.22 g/mol |

Nombre IUPAC |

[[(2R,3S,5R)-5-(2,4-dioxo-5-propan-2-ylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H21N2O14P3/c1-6(2)7-4-14(12(17)13-11(7)16)10-3-8(15)9(26-10)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h4,6,8-10,15H,3,5H2,1-2H3,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |

Clave InChI |

VNFNFVMSTRVUTH-IVZWLZJFSA-N |

SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES isomérico |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canónico |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Key on ui other cas no. |

64374-79-4 |

Sinónimos |

5-IPDUTP 5-isopropyl-2'-deoxyuridine triphosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.